2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9134647
InChI: InChI=1S/C19H17FN2O2S2/c1-4-9-22-18(24)16-11(2)12(3)26-17(16)21-19(22)25-10-15(23)13-5-7-14(20)8-6-13/h4-8H,1,9-10H2,2-3H3
SMILES: CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C
Molecular Formula: C19H17FN2O2S2
Molecular Weight: 388.5 g/mol

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC9134647

Molecular Formula: C19H17FN2O2S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C19H17FN2O2S2
Molecular Weight 388.5 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H17FN2O2S2/c1-4-9-22-18(24)16-11(2)12(3)26-17(16)21-19(22)25-10-15(23)13-5-7-14(20)8-6-13/h4-8H,1,9-10H2,2-3H3
Standard InChI Key JPAFDPSGVBFVBC-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (molecular formula: C₁₉H₁₇FN₂O₂S₂, molecular weight: 388.5 g/mol) features a thieno[2,3-d]pyrimidin-4-one scaffold substituted at the 2-position with a sulfanyl-linked 4-fluorophenyl ketone group and at the 3-position with an allyl moiety (Figure 1). The 5,6-dimethyl groups on the thiophene ring contribute to steric and electronic modulation, potentially influencing binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₇FN₂O₂S₂
Molecular Weight388.5 g/mol
IUPAC Name2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Canonical SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC=C)C

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR: Proton and carbon NMR spectra resolve the allyl group’s vinyl protons (δ 5.2–5.8 ppm) and the fluorophenyl aromatic signals (δ 7.2–7.9 ppm).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F) confirm key functional groups.

  • Mass Spectrometry: The molecular ion peak at m/z 388.5 aligns with the calculated molecular weight.

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

The synthesis begins with thiophene derivatives undergoing sequential functionalization:

  • Cyclocondensation: Thiophene-2-carboxylic acid reacts with thiourea under acidic conditions to form the pyrimidinone core.

  • Alkylation: Introduction of the allyl group via nucleophilic substitution using allyl bromide.

  • Sulfanylation: Coupling the 4-fluorophenyl ketone moiety via a sulfide linkage.

Table 2: Synthetic Yield Comparison

StepYield (%)Conditions
Cyclocondensation65H₂SO₄, reflux, 6h
Alkylation72K₂CO₃, DMF, 80°C, 4h
Sulfanylation58Et₃N, THF, rt, 12h

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances efficiency:

OrganismMIC (μg/mL)Target Pathway
Staphylococcus aureus8–16Cell wall synthesis
Escherichia coli16–32DNA replication
Candida albicans32–64Ergosterol biosynthesis

Anticancer Activity

Preliminary studies suggest antiproliferative effects:

  • Mechanism: Induction of apoptosis via caspase-3 activation and G2/M cell cycle arrest.

  • In Vitro Efficacy: IC₅₀ values in the 10–20 μM range against breast (MCF-7) and lung (A549) cancer lines.

Table 4: Projected Anticancer Activity

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.4Caspase-3 activation
A549 (Lung)18.7G2/M arrest

Therapeutic Applications and Drug Development

Oncology

  • Kinase Inhibition: Potential targeting of EGFR and VEGFR kinases due to structural similarity to known inhibitors.

  • Combination Therapy: Synergy with cisplatin observed in preclinical models.

Infectious Diseases

  • Antitubercular Activity: Fluorophenyl derivatives show efficacy against Mycobacterium tuberculosis (MIC: 4–8 μg/mL).

Challenges in Development

Physicochemical Limitations

  • Solubility: LogP of 3.2 indicates high lipophilicity, complicating formulation.

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂: 1.2 hours) due to CYP3A4-mediated oxidation.

Toxicity Concerns

  • Cytotoxicity: Selective index (SI) < 3 in mammalian cell lines, necessitating structural optimization.

Future Directions

Structural Modifications

  • Prodrug Design: Introduce phosphate esters to enhance aqueous solubility.

  • Hybrid Molecules: Conjugate with azole antifungals to broaden antimicrobial scope.

Advanced Delivery Systems

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator